

An In-depth Technical Guide to the Chemical Properties of PEG-3 Caprylamine

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Compound of Interest

Compound Name: PEG-3 caprylamine

Cat. No.: B15183239

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This technical guide provides a comprehensive overview of the chemical properties of **PEG-3 Caprylamine**, a polyethylene glycol derivative. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of relevant chemical processes.

Chemical and Physical Properties

PEG-3 Caprylamine is a molecule combining a short, hydrophilic polyethylene glycol (PEG) chain with a lipophilic capryl (octyl) amine group. This amphiphilic nature imparts surfactant properties. While specific experimental data for "**PEG-3 Caprylamine**" is limited, the following table summarizes computed and expected physicochemical properties based on its structure and data for similar molecules, such as PEG-3 Decylamine.

Property	Value	Source/Method
Molecular Formula	C14H31NO3	PubChem CID 13802587[1]
Molecular Weight	261.4 g/mol	PubChem CID 13802587[1]
IUPAC Name	2-(2-(2-(octylamino)ethoxy)ethoxy)ethan-1-ol	Inferred from structure
Appearance	Expected to be a liquid or low-melting solid	General property of similar PEGs[2]
Solubility	Soluble in water and most organic solvents	General property of PEG amines[3]
XLogP3	2.1	PubChem CID 13802587 (computed)
Hydrogen Bond Donor Count	2	PubChem CID 13802587 (computed)
Hydrogen Bond Acceptor Count	4	PubChem CID 13802587 (computed)
Rotatable Bond Count	14	PubChem CID 13802587 (computed)

Reactivity and Chemical Behavior

The chemical behavior of **PEG-3 Caprylamine** is dictated by its primary amine and the polyethylene glycol chain.

- **Amine Group Reactivity:** The terminal primary amine is a versatile functional group. It can readily react with:
 - Carboxylic acids and activated esters (e.g., NHS esters) to form stable amide bonds. This is a common reaction in bioconjugation.[4][5]
 - Aldehydes and ketones via reductive amination to form secondary amines.[5]

- Isothiocyanates to yield thiourea linkages.[5]
- Epoxides through nucleophilic ring-opening.[5]
- PEG Chain Properties: The polyethylene glycol portion of the molecule enhances aqueous solubility and can increase the hydrodynamic volume of molecules it is conjugated to.[6] This property is often leveraged to improve the pharmacokinetic profiles of therapeutic molecules. [7] The ether linkages in the PEG chain are generally stable but can be susceptible to oxidative degradation under harsh conditions.
- Surfactant Properties: As an amphiphilic molecule, **PEG-3 Caprylamine** is expected to exhibit surfactant behavior, such as the formation of micelles in aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC).[8][9]

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

This protocol outlines a general method for determining the CMC of a surfactant like **PEG-3 Caprylamine** using a digital tensiometer.

Objective: To determine the concentration at which surfactant molecules self-assemble into micelles, indicated by a plateau in the surface tension measurement.

Materials:

- **PEG-3 Caprylamine**
- High-purity water
- Digital tensiometer with a Wilhelmy plate or Du Noüy ring
- Precision balance
- Volumetric flasks and pipettes

Procedure:

- Prepare a stock solution of **PEG-3 Caprylamine** in high-purity water at a concentration significantly above the expected CMC.
- Create a series of dilutions from the stock solution with varying concentrations.
- Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.
- Measure the surface tension of each dilution, starting from the most dilute solution and progressing to the most concentrated. Ensure the measuring probe is thoroughly cleaned and dried between measurements.
- Record the surface tension value for each concentration.
- Plot the surface tension as a function of the logarithm of the surfactant concentration.
- The CMC is the concentration at which the surface tension curve shows an abrupt change in slope and begins to plateau.[\[10\]](#)

Amine Group Quantification by Titration

Objective: To determine the purity of **PEG-3 Caprylamine** by quantifying the primary amine groups.

Materials:

- **PEG-3 Caprylamine** sample
- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Suitable solvent (e.g., isopropanol/water mixture)
- pH meter or a suitable indicator

Procedure:

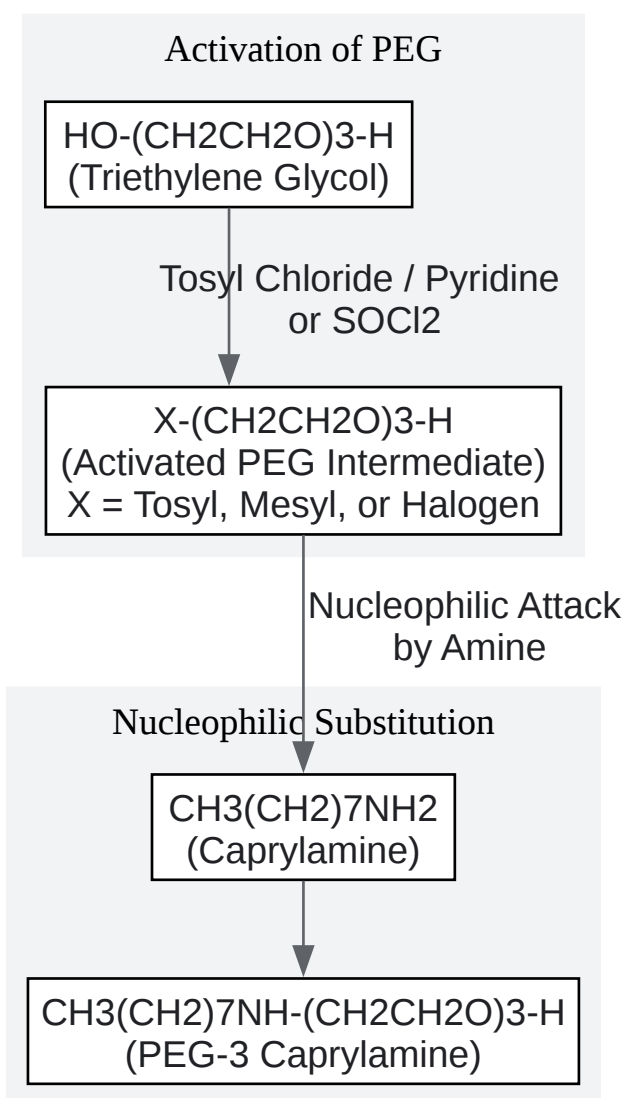
- Accurately weigh a sample of **PEG-3 Caprylamine** and dissolve it in the chosen solvent.
- Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

- Titrate the solution with the standardized HCl solution, adding the titrant in small increments.
- Record the pH after each addition of titrant.
- Plot the pH versus the volume of HCl added.
- The equivalence point, where the amine has been fully neutralized, is identified as the point of inflection in the titration curve.
- The concentration of the amine can be calculated from the volume of HCl used to reach the equivalence point.

Visualizations

Generalized Synthesis Pathway

The following diagram illustrates a common synthetic route for producing a PEGylated alkylamine from a polyethylene glycol. This represents a plausible, though not experimentally verified, pathway for the synthesis of **PEG-3 Caprylamine**.

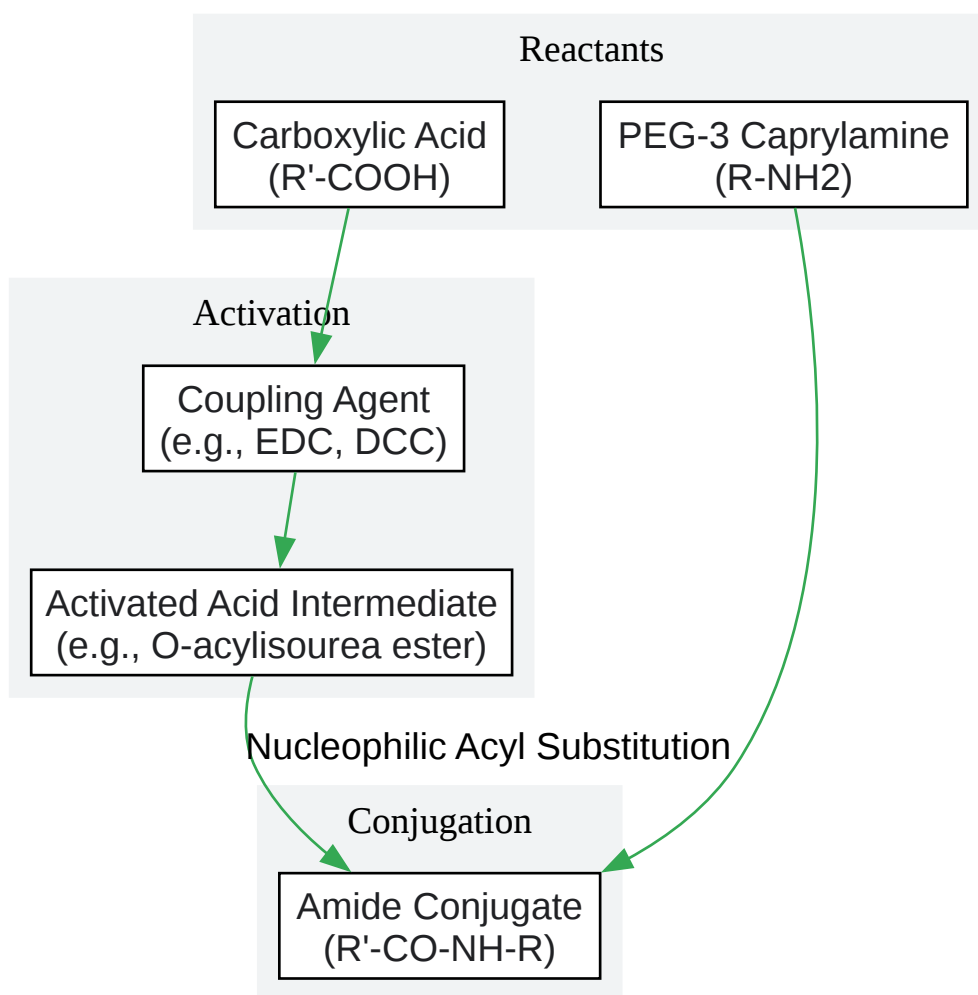


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Caption: Generalized synthesis of **PEG-3 Caprylamine**.

Amide Bond Formation Workflow

This diagram shows the logical workflow for the reaction of **PEG-3 Caprylamine** with a carboxylic acid to form an amide bond, a key reaction in bioconjugation.



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Caption: Amide bond formation using **PEG-3 Caprylamine**.

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